N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt
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Overview
Description
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt is a synthetic compound that belongs to the class of amino acid metabolites It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt typically involves the acetylation of L-cysteine followed by the introduction of a carboxypropyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as sodium hydroxide to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: It can be reduced to break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Formation of free thiol-containing monomers.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex molecules and as a standard in analytical techniques.
Biology: Studied for its role in cellular processes such as redox regulation and protein folding.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with thiol-containing proteins and enzymes, modulating their activity.
Pathways Involved: It plays a role in redox signaling pathways, influencing cellular responses to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine: The non-deuterated form of the compound.
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine: A similar compound with a different side chain.
N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine: Another derivative with a benzene ring in the side chain.
Uniqueness
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt is unique due to the presence of deuterium atoms, which make it useful in isotopic labeling studies. This property allows researchers to track the compound’s metabolic pathways and interactions in biological systems with high precision.
Properties
IUPAC Name |
disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCIEDHPXAQZRB-YRXXMFLKSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NNa2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675521 |
Source
|
Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356933-73-7 |
Source
|
Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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